molecular formula C6H13NO B8192213 (2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol

(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol

Cat. No.: B8192213
M. Wt: 115.17 g/mol
InChI Key: STWLHKFAJXALLT-WDSKDSINSA-N
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Description

(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol is a chiral compound with significant importance in organic chemistry. It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, with a methyl group and a hydroxyl group attached to it. The compound’s stereochemistry is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane in a nonpolar solvent under the action of an alkali water solution can yield the desired compound . This method is advantageous due to its short synthetic route, simple process, and low production cost.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nonpolar solvents and specific catalysts can enhance the efficiency of the process, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and activity. It can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group on the pyrrolidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and chiral studies.

Properties

IUPAC Name

[(2R,3S)-3-methylpyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-3-7-6(5)4-8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWLHKFAJXALLT-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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